1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098053-39-3
Cat. No.: VC3140075
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
![1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole - 2098053-39-3](/images/structure/VC3140075.png)
Specification
CAS No. | 2098053-39-3 |
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Molecular Formula | C13H17N3 |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 1-(cyclobutylmethyl)-6-cyclopropylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C13H17N3/c1-2-10(3-1)9-15-6-7-16-13(15)8-12(14-16)11-4-5-11/h6-8,10-11H,1-5,9H2 |
Standard InChI Key | CLJDRGBFOJYXAW-UHFFFAOYSA-N |
SMILES | C1CC(C1)CN2C=CN3C2=CC(=N3)C4CC4 |
Canonical SMILES | C1CC(C1)CN2C=CN3C2=CC(=N3)C4CC4 |
Introduction
Chemical Structure and Properties
Structural Features and Composition
1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound built upon the imidazo[1,2-b]pyrazole scaffold. The base scaffold consists of a fused ring system with a five-membered pyrazole ring connected to a five-membered imidazole ring, sharing two adjacent carbon atoms to form the bicyclic structure . This particular compound features two distinct cycloalkyl substituents:
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A cyclobutylmethyl group attached to the nitrogen at position 1
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A cyclopropyl group attached at position 6
The closest related compound identified in the search results is 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole, which lacks the 6-cyclopropyl substituent . This related compound has a molecular weight of 175.23 g/mol and a molecular formula of C10H13N3 . The addition of a cyclopropyl group (C3H5) at position 6 would increase the molecular formula to C13H17N3 and the molecular weight by approximately 41 g/mol, resulting in an estimated molecular weight of around 216 g/mol for 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole.
Synthetic Methodologies
General Approaches to Imidazo[1,2-b]pyrazole Synthesis
The synthesis of 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would likely follow established methods for preparing substituted imidazo[1,2-b]pyrazoles. Research on the imidazo[1,2-b]pyrazole scaffold has demonstrated several functionalization approaches, including:
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Br/Mg-exchange reactions
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Regioselective magnesiations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl)
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Zincations with TMP-bases
These methods enable selective modification at different positions of the imidazo[1,2-b]pyrazole core structure, providing routes to introduce substituents such as the cyclopropyl group at position 6.
N-Substitution Strategies
For introducing the cyclobutylmethyl group at position 1, analogous reactions to those used for related compounds could be employed. In the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (a different but structurally related compound), N-alkylation strategies are commonly used. Similar approaches could be applied to introduce the cyclobutylmethyl group to the imidazo[1,2-b]pyrazole scaffold.
Drawing from methodologies used in other heterocyclic systems, N-alkylation typically involves:
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Deprotonation of the nitrogen (usually with a strong base like NaH or K2CO3)
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Reaction with cyclobutylmethyl halides (such as cyclobutylmethyl bromide or iodide)
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Purification of the N-alkylated product
Structure-Activity Relationships
Comparison with Indole Isosteres
The imidazo[1,2-b]pyrazole scaffold has been investigated as a non-classical isostere of indole, with research showing that substitution of an indole ring with an imidazo[1,2-b]pyrazole can significantly improve solubility in aqueous media . This property could be advantageous for pharmaceutical applications, as improved water solubility often correlates with better bioavailability.
In the context of 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, the presence of two different cycloalkyl substituents might further modify its pharmacological profile compared to related indole derivatives.
Analytical Characterization Methods
Spectroscopic Identification
For the characterization of 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, several analytical techniques would typically be employed:
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NMR Spectroscopy: 1H and 13C NMR would provide essential structural information:
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The cyclobutyl protons would typically appear between 1.8-2.3 ppm
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The cyclopropyl protons would show characteristic signals between 0.2-1.0 ppm
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The methylene bridge between the cyclobutyl group and the nitrogen would appear around 3.8-4.2 ppm
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The aromatic protons of the imidazo[1,2-b]pyrazole scaffold would resonate in the 6.8-8.0 ppm region
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Mass Spectrometry: Would confirm the molecular weight (approximately 216 g/mol) and provide fragmentation patterns that could verify the structural components.
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Infrared Spectroscopy: Would identify characteristic functional group absorptions, including C-H stretching bands for the cycloalkyl groups.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for assessing the purity of synthesized 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole. These techniques could also be used for comparison with structurally related compounds to establish structure-retention relationships.
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